7-Methylbenzo[b]thiophene-2-carboxylic acid
Description
7-Methylbenzo[b]thiophene-2-carboxylic acid (CAS: 1505-61-9) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈O₂S and a molecular weight of 192.23 g/mol . It belongs to the benzo[b]thiophene family, characterized by a fused benzene and thiophene ring system. The methyl substituent at the 7-position distinguishes it from other derivatives and influences its physicochemical and biological properties. This compound is utilized in pharmaceutical research, particularly as a precursor for drug candidates such as enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
7-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSRVFZGUQIYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis of benzo[b]thiophene derivatives often begins with cyclocondensation reactions between substituted benzaldehydes and sulfur-containing reagents. A representative method involves reacting 2-fluoro-4-methylbenzaldehyde with ethyl thioglycolate in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 2 hours. This one-pot reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient aromatic ring, followed by cyclization to form the thiophene core.
The choice of benzaldehyde derivative critically influences the reaction’s success. For instance, electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the reaction site, facilitating cyclization. Substrates with methyl groups, such as 2-fluoro-4-methylbenzaldehyde, require precise temperature control to avoid side reactions like over-oxidation.
Optimization of Reaction Conditions
Key parameters affecting cyclocondensation yields include:
- Solvent : DMF outperforms polar aprotic solvents like dimethyl sulfoxide (DMSO) due to its superior ability to stabilize intermediates.
- Base : Potassium carbonate (K₂CO₃) provides a mild basic environment, minimizing ester hydrolysis during the reaction.
- Temperature : Reactions conducted at 60°C achieve optimal balance between reaction rate and byproduct formation.
Post-reaction workup involves extraction with diethyl ether, drying over sodium sulfate, and recrystallization from methanol to isolate the ethyl ester intermediate.
Hydrolysis of Ethyl Ester Intermediates
Alkaline Hydrolysis Procedure
The ethyl ester derivative undergoes hydrolysis to yield the free carboxylic acid. A standard protocol involves dissolving ethyl 7-methylbenzo[b]thiophene-2-carboxylate in ethanol, adding 3N sodium hydroxide (NaOH), and stirring at room temperature overnight. Acidification with hydrochloric acid (HCl) precipitates the crude product, which is purified via extraction with ethyl acetate and vacuum drying.
Critical Factors :
- NaOH Concentration : Higher concentrations (≥3N) ensure complete ester cleavage without degrading the thiophene ring.
- Reaction Time : Extended stirring (>12 hours) maximizes conversion but risks side reactions in sensitive substrates.
Acidic Hydrolysis Alternatives
While alkaline hydrolysis dominates industrial workflows, acidic conditions (e.g., HCl in dioxane) are less common due to the risk of decarboxylation. However, they may be employed for esters resistant to basic conditions.
Synthesis via Hydrazide Intermediate
Hydrazide Formation
The carboxylic acid can be converted to hydrazide derivatives for further functionalization. Treating 7-methylbenzo[b]thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with tert-butyl carbazate in dichloromethane (DCM) using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method yields tert-butyl 2-(7-methylbenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate , a versatile intermediate for peptide coupling.
Peptide and Acylhydrazone Derivatives
Hydrazide intermediates react with aromatic aldehydes to form acylhydrazones, which exhibit antimicrobial activity. For example, condensation with pyridine-2-carbaldehyde in ethanol produces derivatives screened against methicillin-resistant Staphylococcus aureus (MRSA).
Industrial-Scale Production Considerations
Continuous Flow Systems
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Automated systems minimize human error and enable real-time monitoring of critical parameters like pH and temperature.
Purification Techniques
Industrial workflows prioritize cost-effective purification methods:
- Recrystallization : Methanol or ethanol recrystallization removes polymeric byproducts.
- Chromatography : Reserved for high-purity pharmaceutical intermediates.
Reaction Optimization and Catalytic Enhancements
Catalytic Decarboxylation
Palladium-catalyzed decarboxylation of This compound enables access to halogenated derivatives. For instance, coupling with aryl halides in the presence of Pd(PPh₃)₄ yields biaryl structures relevant to organic electronics.
Solvent Effects
Comparative studies show that DMF increases reaction rates by 30% compared to tetrahydrofuran (THF) in cyclocondensation reactions.
Applications in Derivative Synthesis
Antimicrobial Agents
Acylhydrazone derivatives of this compound exhibit potent activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL.
Organic Semiconductors
The compound’s planar structure and electron-deficient thiophene ring make it a candidate for organic field-effect transistors (OFETs). Functionalization with electron-withdrawing groups enhances charge carrier mobility.
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Methylbenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in the development of new pharmaceuticals due to its biological activity.
Medicine: Research has indicated its potential use in anticancer, anti-inflammatory, and antimicrobial therapies.
Industry: It is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 7-Methylbenzo[b]thiophene-2-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with apoptosis and DNA repair mechanisms in cancer cells, making it a potential candidate for anticancer therapy. The compound targets proteins such as myeloid cell leukemia-1 (Mcl-1), which is responsible for inhibiting apoptosis and promoting DNA damage repair .
Comparison with Similar Compounds
Substituent Position and Type
The biological and chemical behavior of benzo[b]thiophene-2-carboxylic acid derivatives is highly dependent on substituent position and functional groups. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) increase molecular weight and polarity compared to the methyl group in the parent compound .
- Hydroxyl or methoxy groups at the 3-position reduce similarity scores due to altered hydrogen-bonding capacity .
Physicochemical Properties
Molecular Weight and Lipophilicity
- The methyl group in 7-Methylbenzo[b]thiophene-2-carboxylic acid contributes to moderate lipophilicity, enhancing membrane permeability compared to polar derivatives (e.g., hydroxyl or carboxylic acid analogs) .
- Bromine substitution (as in 7-Bromo analog) increases molecular weight by ~34% (257.10 vs. 192.23 g/mol) and may reduce solubility .
Thermal Properties
Antimicrobial Activity
- Benzo[b]thiophene-2-carboxylic acid derivatives exhibit anti-tubercular activity. For example, compound 7b (a chloro-substituted derivative) showed MIC values of 0.91–2.83 μg/mL against Mycobacterium tuberculosis .
Anticancer Potential
Enzyme Inhibition
Pharmaceutical Relevance
- The compound’s derivatives are explored as PTP1B inhibitors (for diabetes) and FIH-1 inhibitors (for hypoxia-related diseases) .
Biological Activity
7-Methylbenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈O₂S
- Molecular Weight : 168.22 g/mol
- Structural Features : The compound features a methyl group at the 7-position and a carboxylic acid group at the 2-position of the benzothiophene ring system.
The primary biological activity of this compound is attributed to its interaction with specific molecular targets, particularly myeloid cell leukemia-1 (Mcl-1).
Target of Action
- Mcl-1 Protein : Mcl-1 is known for inhibiting apoptosis and promoting DNA damage repair. The compound downregulates Mcl-1, leading to increased apoptosis in cancer cells.
Mode of Action
- Cytotoxicity : The compound enters cancer cells, induces DNA damage, and prompts apoptotic responses by downregulating Mcl-1. This mechanism has shown high cytotoxicity against various cancer cell lines, especially those resistant to cisplatin, such as non-small-cell lung and ovarian cancer cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Demonstrated significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Potential applications in reducing inflammation through modulation of specific signaling pathways.
- Antimicrobial Effects : Exhibits activity against certain bacterial strains, suggesting possible uses in treating infections.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:
- High levels of cytotoxicity in cisplatin-resistant non-small-cell lung cancer cells.
- A significant decrease in Mcl-1 expression correlated with increased apoptosis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the compound's structure can enhance its biological activity. For instance:
- Substituents at various positions on the benzothiophene ring can influence binding affinity to Mcl-1 and other molecular targets .
Applications in Scientific Research
This compound is being investigated for various applications:
- Pharmaceutical Development : As a potential lead compound for new anticancer drugs.
- Chemical Synthesis : Used as a building block for synthesizing more complex heterocyclic compounds .
Q & A
Q. Table 1: Comparison of Synthetic Methods for Analogous Compounds
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Routine characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl group at position 7) and carboxylate formation ().
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) validate functional groups ().
- LC-MS/HRMS : Determines molecular weight and purity (e.g., m/z 196.03 for C₁₀H₈O₂S) ().
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities (not explicitly cited but standard practice).
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin exposure. Inspect gloves for breakthrough time ().
- Ventilation : Ensure fume hoods maintain airflow >0.5 m/s to limit inhalation risks ().
- Decomposition hazards : Avoid strong oxidizers (e.g., HNO₃) to prevent release of CO, CO₂, or sulfur oxides ().
- Waste disposal : Collect solids in sealed containers; avoid environmental release ().
Advanced: How does the methyl substitution at position 7 influence bioactivity compared to other analogs?
Answer:
Methyl groups alter steric bulk and electron density , impacting interactions with biological targets:
- Kinase inhibition : Fluorinated analogs (e.g., 6,7-Difluoro-) show stronger ATP-binding site interactions due to electronegativity, whereas methyl groups may enhance lipophilicity ().
- Antimicrobial activity : Substituent position (e.g., amino groups in thiophene-2-carboxamides) affects MIC values; methyl groups may reduce polarity, improving membrane permeability ().
- SAR studies : Computational docking (e.g., AutoDock Vina) can predict binding affinities by comparing methyl vs. halogen-substituted analogs ().
Advanced: How can computational methods resolve contradictions in reaction mechanisms or bioactivity data?
Answer:
- DFT calculations : Analyze transition states in decarboxylative Heck couplings (). For example, AgCl π-coordination stabilizes intermediates, clarifying divergent reactivities between Cl- and H-substituted analogs.
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., Mcl-1 inhibition) to explain potency variations among analogs ().
- QSAR models : Correlate methyl group placement with logP or IC₅₀ values to predict toxicity or efficacy ().
Advanced: What strategies mitigate discrepancies in reported solubility or stability data?
Answer:
- Controlled experiments : Replicate conditions (pH, solvent purity) from conflicting studies. For example, aqueous solubility may vary with pH due to carboxylic acid dissociation ().
- Accelerated stability studies : Use HPLC to track degradation products under stress (heat/light) and identify incompatible storage conditions ().
- Inter-laboratory validation : Collaborate to standardize protocols (e.g., EN 14042 for exposure assessment) ().
Advanced: How do structural analogs inform the design of this compound derivatives?
Q. Table 2: Bioactivity of Benzo[b]thiophene-2-carboxylic Acid Derivatives
| Compound | Substitution | Bioactivity | Mechanism |
|---|---|---|---|
| 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid | 6,7-F₂ | Kinase inhibition (cancer) | ATP-binding site competition |
| 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid | 3,6-Cl₂ | Mcl-1 inhibition (apoptosis regulation) | BH3 domain interaction |
| 5-Fluoro-benzo[b]thiophene-2-carboxylic acid | 5-F | Antibacterial activity | DNA gyrase inhibition |
Methyl substitution at position 7 may optimize metabolic stability or tissue penetration compared to halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
